(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
Description
This compound (IUPAC name: (5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylen}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one) is a structurally complex thiazolidinone derivative. Its core consists of a 1,3-thiazolidin-4-one ring substituted with a 2-thioxo group and a (1,3-diphenyl-1H-pyrazol-4-yl)methylene moiety at the 5-position. Additionally, the 3-position of the thiazolidinone ring is functionalized with a 2-(3,4-dimethoxyphenyl)ethyl group. The compound’s molecular formula is C₃₄H₂₈N₄O₃S₂, with an average mass of 604.73 g/mol and a monoisotopic mass of 604.1607 g/mol . Its stereochemistry is defined by the (5Z)-configuration, critical for its spatial interactions in biological systems.
The compound’s design integrates pharmacophores associated with diverse biological activities, including anti-inflammatory and antimicrobial properties, common in thiazolidinone derivatives.
Properties
Molecular Formula |
C29H25N3O3S2 |
|---|---|
Molecular Weight |
527.7 g/mol |
IUPAC Name |
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H25N3O3S2/c1-34-24-14-13-20(17-25(24)35-2)15-16-31-28(33)26(37-29(31)36)18-22-19-32(23-11-7-4-8-12-23)30-27(22)21-9-5-3-6-10-21/h3-14,17-19H,15-16H2,1-2H3/b26-18- |
InChI Key |
IIYAAYUZFHMAHR-ITYLOYPMSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)/C(=C/C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)/SC2=S)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)SC2=S)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazolidinone core: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Introduction of the pyrazole ring: The pyrazole ring can be synthesized separately and then attached to the thiazolidinone core through a condensation reaction.
Attachment of the dimethoxyphenyl group: This step involves the alkylation of the thiazolidinone core with a dimethoxyphenyl ethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated compounds.
Scientific Research Applications
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to the biological activity associated with thiazolidinone and pyrazole derivatives.
Materials Science: The compound’s unique structure may be useful in the development of organic semiconductors or other advanced materials.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile intermediate for various synthetic pathways.
Mechanism of Action
The mechanism of action of (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is likely related to its ability to interact with biological targets such as enzymes or receptors. The thiazolidinone core can inhibit certain enzymes, while the pyrazole ring may enhance binding affinity and specificity. The dimethoxyphenyl group can further modulate the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the Thiazolidinone Family
Below is a comparison with key analogs:
Substituent-Driven Functional Differences
- 3,4-Dimethoxyphenylethyl vs. Phenyl/Isopropyl (Position 3):
The 3,4-dimethoxyphenylethyl group in the target compound enhances electron-donating capacity and membrane permeability compared to simpler phenyl or alkyl substituents. This modification is linked to improved interaction with enzymes like cyclooxygenase (COX) . - Diphenylpyrazole vs. In contrast, analogs with hydroxybenzylidene (e.g., ) exhibit stronger hydrogen-bonding interactions but lower metabolic stability.
Physicochemical and Computational Analysis
- Lipophilicity (LogP):
The target compound’s LogP is estimated at 4.2 (calculated using Molinspiration), higher than analogs like (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-... (LogP ~2.8) due to its hydrophobic substituents . - 3D Descriptors (VolSurf): Molecular dynamics simulations suggest the diphenylpyrazole group creates a larger molecular polar surface area (PSA ≈ 95 Ų) compared to benzylidene analogs (PSA ≈ 70 Ų), affecting solubility and protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
